molecular formula C35H32N4O5 B12045877 N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate

N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate

Cat. No.: B12045877
M. Wt: 588.7 g/mol
InChI Key: YEKDLUZCCDJYAJ-LJAYRLSQSA-N
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Description

This compound, commonly known as Midostaurin (CHEMBL1240703), is a semi-synthetic derivative of the alkaloid staurosporine, a natural product with potent kinase inhibitory activity . Its molecular formula is C₂₈H₂₆N₄O₃·H₂O (hydrate form), with a molecular weight of 466.53 g/mol . Midostaurin features a complex octacyclic core structure with stereochemical specificity (2S,3R,4R,6R) and key functional groups, including a methoxy group at position 3, a methyl group at position 2, and a benzamide substituent at position 4 . It is clinically approved for treating acute myeloid leukemia (AML) and advanced systemic mastocytosis due to its inhibition of FLT3, KIT, and PKC kinases .

Properties

Molecular Formula

C35H32N4O5

Molecular Weight

588.7 g/mol

IUPAC Name

N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate

InChI

InChI=1S/C35H30N4O4.H2O/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38;/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40);1H2/t25-,26-,32-,35+;/m1./s1

InChI Key

YEKDLUZCCDJYAJ-LJAYRLSQSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC.O

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the octacyclic core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .

Scientific Research Applications

Physical Properties

The compound is typically characterized by its solubility in organic solvents like DMSO and its stability under various conditions .

Kinase Inhibition

One of the primary applications of this compound is as a kinase inhibitor. It has shown potential in inhibiting various kinases involved in cancer progression and other diseases:

  • Binding Affinity : Molecular docking studies have indicated that the compound exhibits significant binding affinity towards several receptor tyrosine kinases (RTKs), including ROS1 and others involved in tumorigenesis .
  • Case Studies : In silico analysis has identified this compound as a potential inhibitor of SARS-CoV-2 through its interaction with viral proteins . The binding energies calculated during these studies suggest strong interactions that could be leveraged for therapeutic purposes.

Drug Development

The compound's unique structure allows it to serve as a lead compound for the development of new drugs:

  • Repurposing Existing Drugs : Research indicates that compounds with similar structures have been repurposed successfully for treating various conditions. This compound may follow suit due to its structural similarities with known inhibitors .
  • Novel Therapeutics : Its application in the development of novel therapeutics for diseases like COVID-19 demonstrates its versatility and potential impact on public health .

Molecular Biology

In molecular biology research, this compound can be utilized to study cellular signaling pathways:

  • Mechanistic Studies : By inhibiting specific kinases, researchers can elucidate the pathways involved in cell proliferation and apoptosis.
  • Target Identification : The ability to interact with different biological targets makes it a valuable tool for identifying new therapeutic targets in cancer research.

Data Table: Binding Affinities of Related Compounds

Compound NameBinding Energy (kcal/mol)Target Protein
Staurosporine-7.6ROS1
Manumycin A-7.0Various RTKs
Bafilomycin A1-8.7V-ATPase
N-[(2S,3R,4R,6R)-3-methoxy...-8.0SARS-CoV-2 Proteins

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Staurosporine and ent-Staurosporine
  • Staurosporine (CAS 62996-74-1): The parent natural product shares Midostaurin’s octacyclic framework but lacks the benzamide group and has a hydroxyl instead of a methoxy group at position 3. Staurosporine exhibits broad-spectrum kinase inhibition but poor selectivity, leading to toxicity .
  • ent-Staurosporine (CAS 160335-45-5): This enantiomer (2R,3S,4S,6S) demonstrates reversed stereochemistry, resulting in altered kinase binding and reduced potency compared to Midostaurin .

Key Differences :

Property Midostaurin Staurosporine ent-Staurosporine
Substituents 3-OCH₃, 4-benzamide 3-OH 3-OH
Stereochemistry 2S,3R,4R,6R 2R,3S,4S,6S 2R,3S,4S,6S
Selectivity FLT3/KIT/PKC selective Pan-kinase inhibitor Low activity
Clinical Use AML, mastocytosis Research tool Research tool

References:

Benzodithiazine Derivatives

Compounds such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () feature sulfonyl and chloro substituents but lack Midostaurin’s polycyclic core. These molecules target bacterial dihydrofolate reductase (DHFR) rather than kinases, highlighting how structural variations redirect biological activity .

Key Differences :

Property Midostaurin Benzodithiazine Derivatives
Core Structure Octacyclic Monocyclic with S/N rings
Functional Groups Methoxy, benzamide Cl, SO₂, NH₂
Target FLT3/KIT/PKC Bacterial DHFR

References:

Triazolo-Triazinone Derivatives

The triazolo[3,4-f][1,2,4]triazin-8(7H)-one scaffold () shares hydrogen-bonding and π-π stacking interactions with Midostaurin but lacks the macrocyclic architecture. These compounds are explored for antiviral applications, underscoring how ring system simplicity affects target diversity .

Key Differences :

Property Midostaurin Triazolo-Triazinones
Ring System Octacyclic Bicyclic
Bioactivity Kinase inhibition Antiviral
Molecular Weight 466.53 g/mol ~250–300 g/mol

References:

Functional and Computational Comparisons

Kinase Inhibition vs. GPCR Modulation

Midostaurin’s kinase inhibition contrasts with Compound 3508 (), a D2 dopamine receptor (DAR) agonist. While both modulate signaling pathways, Midostaurin’s macrocyclic structure enables multi-kinase engagement, whereas Compound 3508’s smaller scaffold favors GPCR selectivity .

Stereochemical Impact on Activity

Midostaurin’s (2S,3R,4R,6R) configuration is critical for binding kinase ATP pockets. In silico CD spectroscopy () and Boltzmann simulations confirm that stereochemical alterations, as in ent-staurosporine, disrupt hydrophobic and hydrogen-bonding interactions .

Chemical Space and Descriptors

Midostaurin occupies a distinct region in chemical space () due to its high molecular complexity (complexity score: 1,450 vs. ~500 for benzodithiazines). Descriptors like topological polar surface area (TPSA: 110 Ų) and logP (~3.5) align it with orally bioavailable kinase inhibitors, unlike more polar or lipophilic analogs .

Biological Activity

N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate is a complex synthetic compound with potential therapeutic applications due to its unique structural properties and biological activities.

Chemical Structure and Properties

This compound features a highly intricate polycyclic structure that contributes to its biological activity. The molecular formula is C38H38N4OC_{38}H_{38}N_{4}O with a molecular weight of approximately 614.7 g/mol . The presence of multiple functional groups allows for diverse interactions with biological targets.

Antiviral Properties

Recent studies have investigated the compound's potential as an antiviral agent against SARS-CoV-2. In silico analyses have revealed that compounds similar to N-[(2S,3R,...)] exhibit promising binding affinities to viral proteins involved in the replication process . The binding energy and interaction profiles suggest that this compound could inhibit viral activity effectively.

Anticancer Activity

The compound has also been evaluated for its anticancer properties through molecular docking studies targeting the ROS1 kinase pathway. ROS1 is implicated in various cancers due to its role in cell proliferation and survival . The compound demonstrated significant binding affinities in docking simulations (binding energies ranging from -10 to -11 kcal/mol), indicating its potential as a therapeutic agent against ROS1-driven tumors .

Study 1: In Silico Analysis of Antiviral Activity

In a study focusing on the identification of compounds inhibiting SARS-CoV-2 replication, N-[(2S,...)] was screened alongside other Streptomyces-derived compounds. The results indicated that this compound could effectively bind to the viral receptor binding domain (RBD), suggesting its potential utility in COVID-19 treatment strategies .

Study 2: Evaluation of Anticancer Potential

A separate investigation assessed the compound's interaction with ROS1 kinase through molecular dynamics simulations and docking studies. The findings highlighted stable interactions with key active site residues and favorable binding energies compared to established inhibitors like Crizotinib . This positions N-[(2S,...)] as a candidate for further development in targeted cancer therapies.

Data Tables

Activity Type Binding Energy (kcal/mol) Target Protein Key Interactions
Antiviral-10.5SARS-CoV-2 RBDH-bonds with key residues
Anticancer-11.0ROS1 KinaseInteractions with Asp2079 and Lys1980

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what reaction conditions ensure reproducibility?

  • Methodological Answer : The synthesis of structurally complex heterocycles often involves multi-step reactions under inert atmospheres (e.g., argon) to prevent oxidation. For example, dry toluene and controlled heating (e.g., 25°C for 16 hours) are critical for stabilizing intermediates . Purification via column chromatography (Rf = 0.35) and characterization using 1^1H/13^13C NMR, IR, and HRMS are essential to confirm purity and structure . Yields for analogous compounds range from 82–90% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and hydration state?

  • Methodological Answer : A combination of spectroscopic and spectrometric methods is recommended:

  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1640 cm1^{-1}) .
  • NMR resolves stereochemistry (e.g., methoxy groups at δ 3.3–3.5 ppm) .
  • HRMS validates molecular weight (e.g., observed vs. calculated mass error < 2 ppm) .
  • Thermogravimetric analysis (TGA) confirms hydration state by measuring weight loss upon dehydration .

Q. How can researchers ensure safe handling and storage of this compound?

  • Methodological Answer : Conduct a hazard analysis before synthesis, including reactivity with moisture or oxygen. Use gloveboxes for air-sensitive steps and store the compound in desiccators under nitrogen. Reference protocols for handling similar brominated or methoxy-substituted compounds recommend PPE (gloves, goggles) and fume hoods .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers) or hydration-dependent conformational changes. Use variable-temperature NMR to probe exchange processes . Cross-validate with computational methods (DFT) to simulate spectra and assign signals . For example, coupling constants in 1^1H NMR can distinguish axial vs. equatorial substituents in rigid macrocycles .

Q. What computational strategies are effective for modeling this compound’s reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites . Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets, guided by the compound’s oxadiazole and benzamide motifs .

Q. How can low yields in critical steps (e.g., macrocyclization) be improved?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

  • Catalyst screening : Transition metals (e.g., Re, Ru) enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature gradients : Slow heating (e.g., 5°C/hour) reduces side reactions .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:

  • Cholinesterase inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate .
  • Antioxidant activity : Measure radical scavenging (DPPH/ABTS assays) .
  • Include positive controls (e.g., donepezil for AChE) and validate with dose-response curves .

Q. How can researchers address discrepancies between computational predictions and experimental results (e.g., stability, reactivity)?

  • Methodological Answer : Reconcile differences by:

  • Solvent correction in DFT : Include implicit solvent models (e.g., PCM) to account for hydration .
  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via LC-MS to identify pathway deviations .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and validates computational geometries .

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